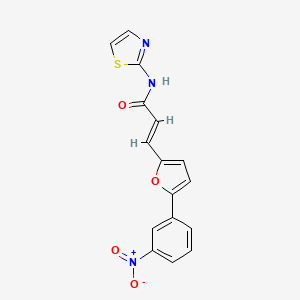

(E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds similar to (E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide have been synthesized and assessed for their in vitro cytotoxic potency against human cancer cell lines. Studies have shown that specific structural modifications, such as the introduction of various substituted furan, thiophene, or phenyl rings, can significantly affect their cytotoxic activities. These compounds have been found to induce cell death via apoptosis, a desirable mechanism for anticancer agents (Sa̧czewski et al., 2004).

Antibacterial Activities

Derivatives of the compound, particularly those modified with nitrofuran groups, have shown potent antibacterial activities. The synthesis of such derivatives often involves complex chemical reactions, but the resulting compounds have been used in the study of their effects on various microorganisms, indicating their potential as antibacterial agents (Niwa et al., 2007).

Enzyme Inhibition

Another area of research application for these compounds is enzyme inhibition. A novel compound within this class has been identified as an inhibitor against the SARS coronavirus helicase, demonstrating its potential in viral research. The compound was able to suppress the enzymatic activities of SARS coronavirus helicase, which is crucial for the virus's replication process. This finding suggests that similar compounds could be developed into therapeutic agents against viral infections (Lee et al., 2017).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of these compounds, with studies detailing their preparation and characterizing their crystal structures. Such analyses are essential for understanding the compounds' properties and refining their applications in various fields of scientific research. For instance, X-ray powder diffraction and DFT studies have been utilized to investigate the molecular and solid-state structure of derivatives, providing insights into their potential uses (Rahmani et al., 2017).

Wirkmechanismus

Target of Action

GNF-Pf-1866, also known as (2E)-3-[5-(3-NITROPHENYL)FURAN-2-YL]-N-(1,3-THIAZOL-2-YL)PROP-2-ENAMIDE, is a compound that has been identified as a potential antimalarial drug . The primary target of GNF-Pf-1866 is the lysophospholipase 1 (LYPLA1) . LYPLA1 is an enzyme that plays a crucial role in lipid metabolism and cellular processes.

Mode of Action

GNF-Pf-1866 acts as a selective and reversible inhibitor of LYPLA1 . By inhibiting LYPLA1, GNF-Pf-1866 disrupts the normal functioning of the enzyme, leading to alterations in lipid metabolism and other cellular processes. This disruption can lead to the death of the malaria parasite .

Biochemical Pathways

The inhibition of LYPLA1 by GNF-Pf-1866 affects various biochemical pathwaysDisruption of these pathways can lead to detrimental effects on the survival and proliferation of the malaria parasite .

Result of Action

The inhibition of LYPLA1 by GNF-Pf-1866 leads to disruptions in lipid metabolism and other cellular processes, which can result in the death of the malaria parasite . This makes GNF-Pf-1866 a potential candidate for the development of new antimalarial drugs.

Biochemische Analyse

Biochemical Properties

It is known that metabolons, multi-enzyme protein complexes, mediate substrate channeling between the enzyme catalytic cores to enhance the pathway reactions . This compound could potentially interact with such complexes, influencing the biochemical reactions .

Molecular Mechanism

The molecular mechanism of (E)-3-(5-(3-nitrophenyl)furan-2-yl)-N-(thiazol-2-yl)acrylamide is not fully understood. It is known that resistance to similar compounds is conferred by mutations in PfCARL, a protein with 7 transmembrane domains, as well as by mutations in the P. falciparum acetyl-CoA transporter and the UDP-galactose transporter .

Eigenschaften

IUPAC Name |

(E)-3-[5-(3-nitrophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S/c20-15(18-16-17-8-9-24-16)7-5-13-4-6-14(23-13)11-2-1-3-12(10-11)19(21)22/h1-10H,(H,17,18,20)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJHXJWFLQWJQX-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2949725.png)

![(Z)-methyl 2-(2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2949726.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2949733.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2949734.png)

![(4-(tert-butyl)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2949736.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2949737.png)

![N,N'-(hexane-1,6-diyl)bis(2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide)](/img/structure/B2949742.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2949743.png)

![3-(3-ethoxypropyl)-2-((3-fluorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2949744.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)